molecular formula C13H20BrNO2 B590079 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 CAS No. 1330189-17-7

8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8

Cat. No. B590079
M. Wt: 310.261
InChI Key: QQCVFKSWYYHXMA-IFBDEUHTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05332741

Procedure details

2 g (6.62 mmol) of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, 2.5 g (18.04 mmol) of potassium carbonate and a catalytic amount of potassium iodide are added, with stirring, to 1 g (6.015 mmol) of 8-thiochromanol dissolved in 10 cm3 of N,N-dimethylformamide.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][N:6]1[C:15](=[O:16])[CH2:14][C:9]2([CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:8][C:7]1=[O:17].C(=O)([O-])[O-].[K+].[K+].[I-].[K+].[S:26]1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][C:34]=2[OH:36])[CH2:29][CH2:28][CH2:27]1>CN(C)C=O>[O:16]=[C:15]1[N:6]([CH2:5][CH2:4][CH2:3][CH2:2][O:36][C:34]2[CH:33]=[CH:32][CH:31]=[C:30]3[C:35]=2[S:26][CH2:27][CH2:28][CH2:29]3)[C:7](=[O:17])[CH2:8][C:9]2([CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:14]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCCCCN1C(CC2(CCCC2)CC1=O)=O
Name
Quantity
2.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
S1CCCC2=CC=CC(=C12)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C1CC2(CCCC2)CC(N1CCCCOC=1C=CC=C2CCCSC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.